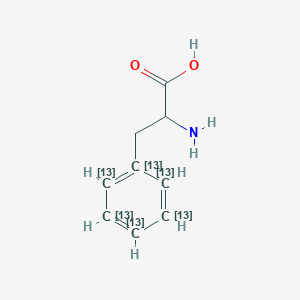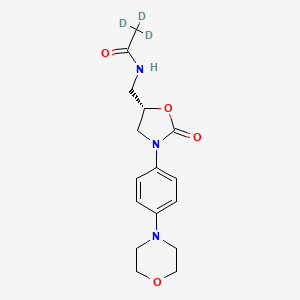![molecular formula C16H16Cl2N2O B588852 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 CAS No. 1217360-64-9](/img/structure/B588852.png)
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is a deuterated derivative of a compound commonly known as diclofenac. Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of diclofenac due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 typically involves the introduction of deuterium atoms into the diclofenac molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-Scale Hydrogen-Deuterium Exchange: Conducted in reactors designed to handle deuterium gas or deuterium oxide.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like chlorine gas and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of diclofenac in biological systems.
Metabolic Pathway Analysis: Researchers use the compound to investigate the metabolic pathways and identify metabolites of diclofenac.
Drug Interaction Studies: The compound helps in understanding how diclofenac interacts with other drugs and its impact on metabolic enzymes.
作用機序
The mechanism of action of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 is similar to that of diclofenac. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, the compound reduces inflammation and pain .
類似化合物との比較
Similar Compounds
Diclofenac: The non-deuterated version of the compound, widely used as an NSAID.
Aceclofenac: Another NSAID with similar anti-inflammatory properties.
2-[(2,6-Dichlorophenyl)amino]benzoic acid: A structural analog with similar pharmacological effects.
Uniqueness
The uniqueness of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 lies in its deuterium atoms, which provide distinct advantages in research applications. The presence of deuterium can lead to differences in metabolic stability and pharmacokinetics, making it a valuable tool for detailed studies .
特性
IUPAC Name |
N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3/i3D,4D,6D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBTRDXJOFLIH-VCDCVMORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660066 |
Source


|
| Record name | 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217360-64-9 |
Source


|
| Record name | 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2H-Cyclopenta[b]furan-2-one, 5-acetylhexahydro-, [3aR-(3aalpha,5beta,6aalpha)]- (9CI)](/img/new.no-structure.jpg)
![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)


![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)
![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)



![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)
